
Azetidin-3-yl acetate hydrochloride
Description
Azetidin-3-yl acetate hydrochloride is a nitrogen-containing heterocyclic compound with a four-membered ring structure. It is an important intermediate in organic synthesis and has a wide range of applications in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
azetidin-3-yl acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-4(7)8-5-2-6-3-5;/h5-6H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZWYSVWWFCTDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620883 | |
Record name | Azetidin-3-yl acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118972-95-5 | |
Record name | Azetidin-3-yl acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | azetidin-3-yl acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
tert-Butylamine-Epichlorohydrin Cyclization
Patent CN102976993A details a high-yield cyclization method using tert-butylamine and epichlorohydrin in isopropanol under nitrogen protection. The reaction proceeds via nucleophilic ring-opening of epichlorohydrin by tert-butylamine, followed by intramolecular cyclization facilitated by sodium bicarbonate.
Reaction conditions :
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Molar ratio (tert-butylamine : epichlorohydrin): 1.1–1.5 : 1
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Solvent: Isopropanol (500 mL per 100 g tert-butylamine)
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Temperature: Room temperature (24–48 h) → Reflux (3–6 h)
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Workup: Filtration, solvent evaporation, and residue purification
Performance data :
Example | tert-Butylamine (mol) | Epichlorohydrin (mol) | Yield (%) | Purity (%) |
---|---|---|---|---|
1 | 1.37 | 1.24 | 70.0 | 99.0 |
2 | 1.49 | 1.24 | 71.4 | 99.0 |
3 | 1.74 | 1.24 | 70.2 | 99.5 |
4 | 1.86 | 1.24 | 70.0 | 99.8 |
This method achieves consistent yields of 70–71% for N-tert-butyl-3-hydroxyazetidine (3 ), with purity exceeding 99%. The tert-butyl group acts as a transient protecting group, enabling subsequent functionalization at the 3-position.
Benzylamine-Epichlorohydrin Cyclization
A green chemistry approach from ScienceOpen employs benzylamine and epichlorohydrin in aqueous conditions at 0–5°C, followed by Na2CO3-mediated cyclization in acetonitrile at 80–90°C. This method avoids organic solvents in the initial step, aligning with sustainable practices.
Key advantages :
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Aqueous phase reaction reduces environmental impact
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Simplified workup via filtration and oxalic acid treatment
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Yield: 65–68% for 1-benzylazetidin-3-ol (V-3 )
However, the benzyl protecting group necessitates additional hydrogenolysis steps for removal, complicating the synthesis of the final hydrochloride salt.
Acetylation of 3-Hydroxyazetidine Intermediates
Introducing the acetate group at the 3-position requires selective esterification while preserving the azetidine ring and amine functionality.
Acetic Anhydride-Zinc Halide Catalysis
Patent CN102976993A employs acetic anhydride as both solvent and acetylating agent, with ZnCl₂ or ZnBr₂ as catalysts. The reaction conditions are optimized to prevent N-acetylation dominance, ensuring preferential O-acetylation at the 3-hydroxy group.
Procedure :
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Substrate: N-tert-butyl-3-hydroxyazetidine (3 )
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Acetic anhydride volume : substrate weight = 5 : 1 (v/w)
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Catalyst: ZnCl₂ (0.075 mol per 0.17 mol substrate)
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Temperature: 120–140°C (3–10 h)
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Workup: Solvent evaporation, ethyl acetate/chloroform extraction
Outcomes :
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N-Acetyl-3-acetoxyazetidine (4 ) obtained as a white solid
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Yield: 55–53.2% after deacetylation (though this step is omitted for acetate retention)
Critically, the patent’s subsequent HCl-mediated deacetylation removes both N-acetyl and O-acetyl groups, necessitating protocol modification to retain the 3-acetate.
Selective O-Acetylation Strategies
Alternative methods from the ScienceOpen protocol use acetyl chloride in dichloromethane with triethylamine as a base, achieving selective O-acetylation without N-protection. This approach is less common in industrial settings due to lower yields (∼50%) but offers simplicity for lab-scale synthesis.
Deprotection and Hydrochloride Salt Formation
Benzyl Group Hydrogenolysis
For benzyl-protected intermediates, hydrogenolysis using Pd/C under H₂ atmosphere (1 atm, 25°C, 12 h) cleaves the C–N bond without affecting the acetate ester. Subsequent treatment with HCl gas in ethyl acetate yields the hydrochloride salt.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Patent CN102976993A reports ¹H NMR data for N-acetyl-3-acetoxyazetidine (4 ):
Post-deprotection, 3-hydroxyazetidine hydrochloride shows a characteristic singlet at δ 4.85 ppm for the hydroxyl proton, absent in the acetate derivative.
Recrystallization and Purity Control
Final recrystallization from methanol-ethyl acetate (1:1 v/v) yields 3-hydroxyazetidine hydrochloride with >99% purity. For the acetate variant, substituting methanol with acetone improves crystal morphology.
Comparative Analysis of Synthetic Routes
The tert-butylamine route offers superior yields and scalability, making it preferred for industrial production despite its solvent-intensive steps. The benzylamine method aligns with green chemistry principles but requires costly hydrogenolysis equipment .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetate ester undergoes hydrolysis under acidic or basic conditions, yielding azetidin-3-ol or its derivatives.
Mechanistic Insight :
- Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.
- Basic hydrolysis proceeds via hydroxide ion attack on the ester carbonyl, forming a tetrahedral intermediate.
Substitution Reactions
The azetidine nitrogen participates in nucleophilic substitution reactions, enabling functionalization.
Example :
Treatment with acetyl chloride and triethylamine in tetrahydrofuran (THF) at −78°C yields N-acetylated products, demonstrating the nucleophilicity of the azetidine nitrogen .
Oxidation and Reduction
The azetidine ring and acetate group undergo redox transformations.
Note : Oxidation of the azetidine ring to azetidin-3-one is critical for synthesizing bioactive intermediates .
Aza-Michael Addition
The compound participates in conjugate additions with electron-deficient alkenes.
Mechanism :
The reaction proceeds via deprotonation of the heterocycle, followed by nucleophilic attack on the azetidine’s electrophilic carbon.
Ring-Opening and Functionalization
The strained azetidine ring undergoes ring-opening under specific conditions.
Application :
Ring-opening reactions are utilized to synthesize linear diamines for pharmaceutical intermediates .
Scientific Research Applications
Chemistry
Azetidin-3-yl acetate hydrochloride serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for the development of new heterocycles, which are crucial in medicinal chemistry. The compound's reactivity makes it a valuable intermediate in the synthesis of various pharmaceuticals .
Biology
In biological research, this compound is employed to study enzyme inhibitors and receptor ligands . Its azetidine ring structure facilitates interactions with specific molecular targets, making it useful in the development of drugs aimed at neurological conditions .
Medicine
This compound has applications in the pharmaceutical industry, particularly for developing drugs targeting the central nervous system . It acts as an intermediate in synthesizing compounds that may help treat cognitive disorders and other CNS-related conditions .
Industry
The compound also finds use in producing agrochemicals and specialty chemicals, showcasing its versatility beyond medicinal applications .
Case Studies and Research Findings
Recent studies have highlighted the neuroprotective activity of derivatives based on this compound. For instance, a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was synthesized and evaluated for their neuroprotective effects, indicating promising results in protecting neuronal cells from damage .
Furthermore, research into carbapenem derivatives containing azetidine structures has shown enhanced antibacterial activities and resistance to enzymatic degradation, suggesting potential applications in antibiotic development .
Mechanism of Action
The mechanism of action of Azetidin-3-yl acetate hydrochloride involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar reactivity but different applications.
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and different reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different stability.
Uniqueness
Azetidin-3-yl acetate hydrochloride is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Biological Activity
Azetidin-3-yl acetate hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound (C₅H₁₀ClNO₂) features an azetidine ring substituted with an acetate group. This structure is crucial for its interaction with various biological targets, enhancing its potential therapeutic applications.
Target Interactions:
- Esterases: Azetidin-3-yl acetate acts as a substrate for esterases, leading to hydrolysis into azetidin-3-ol and acetic acid. This metabolic transformation is essential for its biological effects.
- Tubulin Polymerization: The compound inhibits tubulin polymerization by binding to the colchicine site on tubulin, disrupting microtubule formation. This action results in cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
Azetidin-3-yl acetate participates in several key biochemical pathways:
- Metabolic Processing: It undergoes hydrolysis, which is critical for its biological activity and influences metabolic flux.
- Gene Expression Modulation: The compound can alter gene expression by interacting with transcription factors, impacting cellular signaling pathways and metabolism.
Anticancer Activity
Azetidin-3-yl acetate has demonstrated significant antiproliferative effects against various cancer cell lines:
- MCF-7 Breast Cancer Cells: Studies show that it inhibits cell proliferation through tubulin destabilization. The IC₅₀ values for related compounds in this cell line range from 0.075 µM to 0.620 µM, indicating potent activity .
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Azetidin-3-yl Acetate | MCF-7 | 0.075 - 0.620 |
CA-4 (reference) | MCF-7 | 3.9 |
Neuroprotective Effects
Research indicates that azetidin derivatives exhibit neuroprotective properties:
- Acetylcholinesterase Inhibition: Certain derivatives show comparable inhibition to rivastigmine, suggesting potential in treating neurodegenerative diseases like Alzheimer's .
Compound | AChE Inhibition | Neuroprotective Model |
---|---|---|
Derivative 28 | Comparable to Rivastigmine | Salsolinol-induced |
Case Studies
- Antiproliferative Mechanism: A study demonstrated that azetidin derivatives inhibited tubulin polymerization in MCF-7 cells, leading to apoptosis through downregulation of anti-apoptotic proteins like Bcl2 and survivin, while upregulating pro-apoptotic proteins like Bax .
- Neuroprotective Activity Assessment: In models of Parkinson's disease, azetidin derivatives showed protective effects against glutamate-induced oxidative damage, highlighting their potential as disease-modifying agents .
Q & A
Q. What are the optimal synthetic routes for Azetidin-3-yl acetate hydrochloride, and how can reaction yields be maximized?
Methodological Answer:
- Esterification Strategies : Start with azetidin-3-ylmethanol hydrochloride (CAS 928038-44-2) as a precursor. React with acetyl chloride under anhydrous conditions using a base like triethylamine to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) impacts reaction efficiency .
- Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (≥98% purity threshold) .
- Yield Optimization : Control reaction temperature (0–25°C) to minimize side reactions. Excess acetyl chloride (1.2–1.5 equivalents) ensures complete esterification .
Q. How can HPLC and NMR spectroscopy be applied to assess the purity and structural integrity of this compound?
Methodological Answer:
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Detect at 210 nm; retention time should align with reference standards. Impurity peaks >2% require re-purification .
- NMR Confirmation : H NMR (DMSO-d6): Look for characteristic signals: δ 4.3–4.5 ppm (azetidine ring protons), δ 2.1 ppm (acetate methyl group). C NMR should confirm ester carbonyl (~170 ppm) and azetidine carbons .
Q. What storage conditions are critical to maintain the stability of this compound?
Methodological Answer:
- Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate hygroscopic degradation. Monitor water content via Karl Fischer titration (<0.5%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in 1^11H NMR spectra when synthesizing azetidine derivatives like this compound?
Methodological Answer:
- Dynamic Effects : Azetidine ring puckering can cause signal splitting. Use variable-temperature NMR (VT-NMR) to assess conformational exchange. At –40°C, splitting may resolve into distinct peaks .
- Solvent Artifacts : DMSO-d6 can induce shifts in acidic protons. Compare spectra in CDCl3 or methanol-d4 to confirm assignments .
Q. What strategies mitigate low yields in the acylation of azetidine alcohols?
Methodological Answer:
Q. How can researchers address solubility challenges during in vitro assays with this compound?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) for initial dissolution, then dilute with PBS (pH 7.4). For aqueous instability, prepare fresh solutions and validate stability via UV-Vis (λmax ~260 nm) .
- Cyclodextrin Encapsulation : Test β-cyclodextrin (10–20 mM) to enhance solubility in physiological buffers .
Q. What crystallographic methods confirm the stereochemistry of azetidine derivatives?
Methodological Answer:
Q. How should researchers analyze conflicting purity data from HPLC vs. elemental analysis?
Methodological Answer:
Q. What safety protocols are essential for handling azetidine derivatives in large-scale synthesis?
Methodological Answer:
- Engineering Controls : Use fume hoods with HEPA filters and explosion-proof equipment (per NFPA 704 guidelines). Conduct hazard assessments for acetyl chloride toxicity and azetidine reactivity .
- Emergency Procedures : Train personnel in ethanol rinses for skin contact (neutralizes acetyl chloride) and immediate eye irrigation (per ANSI Z87.1 standards) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for ester hydrolysis. Compare activation energies in acidic (H3O+) vs. basic (OH–) conditions. Validate with kinetic experiments (UV-Vis monitoring) .
Contradiction Analysis & Troubleshooting
Q. Why do synthetic yields vary between azetidine ester derivatives (e.g., methyl vs. ethyl esters)?
Methodological Answer:
- Steric Effects : Methyl esters (e.g., Methyl azetidine-3-carboxylate hydrochloride, CAS 100202-39-9) exhibit faster reaction kinetics due to lower steric hindrance vs. bulkier analogs. Optimize equivalents of acylating agents accordingly .
- Leaving Group Stability : Acetate derivatives may hydrolyze faster than trifluoroacetyl analogs. Stabilize intermediates via low-temperature workup .
Q. How to interpret conflicting bioactivity data for azetidine derivatives across cell lines?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.